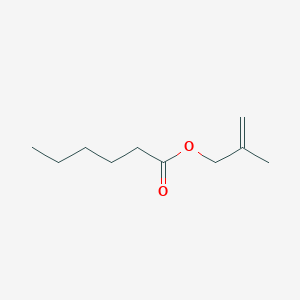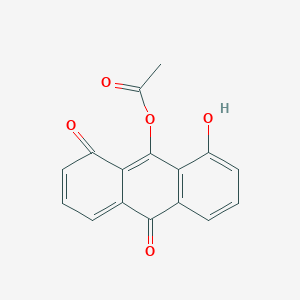
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, dye production, and organic synthesis. This compound is characterized by its unique structure, which includes a hydroxy group, two keto groups, and an acetate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate typically involves the following steps:
Starting Material: The synthesis begins with 1,10-dihydroxyanthracene.
Oxidation: The hydroxy groups are oxidized to form the corresponding quinone, resulting in 1,10-dioxo-1,10-dihydroanthracene.
Acetylation: The hydroxy group at position 8 is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of 1,10-dihydroxyanthracene are oxidized using industrial oxidizing agents.
Continuous Acetylation: The acetylation step is carried out in continuous reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups back to hydroxy groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroxyanthracenes, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound exhibits antifungal and antibacterial properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, leading to studies on its mechanism of action and therapeutic potential.
Industry: It is used in the production of organic semiconductors and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate involves:
Molecular Targets: The compound interacts with cellular proteins and enzymes, disrupting their normal function.
Pathways Involved: It affects oxidative stress pathways and can induce apoptosis in cancer cells by generating reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
Chrysophanol: 8-Hydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl β-D-glucopyranoside.
1-Hydroxy-2-(β-D-glucosyloxy)-9,10-anthraquinone: A monosaccharide derivative of alizarin.
Uniqueness
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetate ester group differentiates it from other anthraquinones, providing unique properties in terms of solubility and reactivity.
Propiedades
Número CAS |
88022-68-8 |
|---|---|
Fórmula molecular |
C16H10O5 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
(1-hydroxy-8,10-dioxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H10O5/c1-8(17)21-16-13-9(4-2-6-11(13)18)15(20)10-5-3-7-12(19)14(10)16/h2-7,18H,1H3 |
Clave InChI |
DDKRQMXWDGZLOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=O)C=CC=C2C(=O)C3=C1C(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)


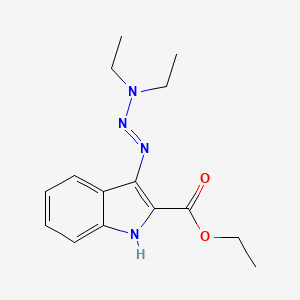
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
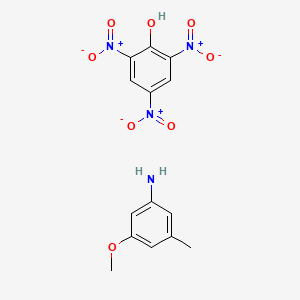
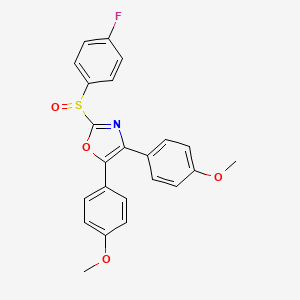
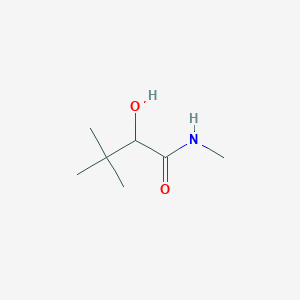
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
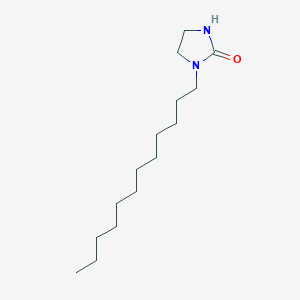
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
